molecular formula C11H17BrN2O B008502 1-(2-Methoxyphenyl)piperazine hydrobromide CAS No. 100939-96-6

1-(2-Methoxyphenyl)piperazine hydrobromide

Cat. No. B008502
M. Wt: 273.17 g/mol
InChI Key: QPAHBXFXDDEKNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Methoxyphenyl)piperazine derivatives involves structural modifications to achieve improved selectivity and affinity for the 5-HT1A serotonin receptor while reducing alpha 1-adrenergic affinity. Studies have shown that modifications such as replacing the phthalimide moiety with substituted benzamides or alkyl amides lead to retention of 5-HT1A affinity with improved selectivity. Compounds with increased bulkiness and specific structural configurations have demonstrated high affinity for 5-HT1A receptors with significant selectivity over alpha 1-adrenergic sites (Raghupathi et al., 1991).

Molecular Structure Analysis

The molecular structure of 1-(2-Methoxyphenyl)piperazine derivatives has been characterized through spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis. Density functional theory (DFT) methods have been employed to assign vibrational frequencies and understand the conformational stability, charge density distribution, and chemical reactivity of these molecules. Such studies have provided insights into the HOMO-LUMO gap and the electronic properties of the compounds, indicating the potential for (π→ π*) transitions within the UV Visible range (Prabavathi et al., 2015).

Chemical Reactions and Properties

1-(2-Methoxyphenyl)piperazine hydrobromide undergoes various chemical reactions, including O-demethylation and interactions with the serotonin and dopamine transporters. The compound's O-demethylation, catalyzed by CYP2D6, is a significant metabolic step, highlighting the importance of the enzyme's polymorphic expression in the compound's metabolism. These metabolic pathways suggest a critical role in the bioactivity and therapeutic potential of the compound (Staack et al., 2004).

Physical Properties Analysis

The physical properties of 1-(2-Methoxyphenyl)piperazine derivatives have been explored through crystallographic studies, revealing the compound's conformational preferences and intermolecular interactions. These studies have shown that the molecular conformation is influenced by hydrogen bonding and weak interactions, contributing to the compound's stability and reactivity in different environmental conditions (Chinthal et al., 2021).

Scientific Research Applications

  • Radioconjugated Derivative for 5HT1A Receptor Imaging : A study by Hassanzadeh, Erfani, and Ebrahimi (2012) in the "Journal of Labelled Compounds and Radiopharmaceuticals" reveals that a radioconjugated methoxyphenyl piperazine derivative demonstrates promising stability, lipophilicity, and biodistribution profiles, suggesting potential clinical applications in 5HT1A receptor imaging (Hassanzadeh, Erfani, & Ebrahimi, 2012).

  • Antidepressant-like Activity : Waszkielewicz et al. (2015) in "Chemical Biology & Drug Design" describe a compound, 1[(2chloro-6methylphenoxy)ethoxyethyl]4(2methoxyphenyl)piperazine hydrochloride, which exhibits strong antidepressant-like activity and affinity for serotonergic receptors (Waszkielewicz et al., 2015).

  • Serotonergic Component in Antidopamine Action : Pawłowski (1983) in the "Polish Journal of Pharmacology and Pharmacy" found that 1-(o-methoxyphenyl)-piperazine stimulates the flexor reflex and increases body temperature in heat-adapted rats, indicating a serotonergic component in its "antidopamine" action (Pawłowski, 1983).

  • 5-HT1A Receptor Antagonist : Mokrosz et al. (1994) in the "Journal of Medicinal Chemistry" report that 4-[3-(benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine is a potent presynaptic and postsynaptic 5-HT1A receptor antagonist (Mokrosz et al., 1994).

  • Optical Imaging Agent for 5HT1A Receptors : Chaturvedi, Lal, Sen, and Mishra (2018) in the "International Journal of Nanomedicine" found that silver nanoparticles capped with methoxyphenyl piperazine-dithiocarbamate show potential as a targeted optical imaging agent for 5HT1A receptors (Chaturvedi, Lal, Sen, & Mishra, 2018).

  • Antimutagenic Properties : Słoczyńska, Pańczyk, Waszkielewicz, Marona, and Pękala (2016) in the "Journal of Biochemical and Molecular Toxicology" highlight that novel 4-substituted 1-(2-methoxyphenyl)piperazine derivatives exhibit antidepressant-like activity and possess antimutagenic properties (Słoczyńska et al., 2016).

  • Potential in Cocaine-Abuse Therapeutics : Hsin et al. (2002) in the "Journal of Medicinal Chemistry" report that derivatives of methoxyphenyl piperazine exhibit high affinity for the serotonin transporter, suggesting potential as long-acting cocaine-abuse therapeutic agents (Hsin et al., 2002).

  • HIV-1 Reverse Transcriptase Inhibitors : Romero et al. (1994) in the "Journal of Medicinal Chemistry" discovered that bis(heteroaryl)piperazines, including methoxyphenyl piperazine derivatives, are potent non-nucleoside HIV-1 reverse transcriptase inhibitors, with U-87201E being selected for clinical evaluation (Romero et al., 1994).

properties

IUPAC Name

1-(2-methoxyphenyl)piperazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.BrH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAHBXFXDDEKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCNCC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641012
Record name 1-(2-Methoxyphenyl)piperazine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)piperazine hydrobromide

CAS RN

100939-96-6
Record name N-(2-Methoxyphenyl)piperazine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100939966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxyphenyl)piperazine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-METHOXYPHENYL)PIPERAZINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N1ZY78316
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Sparatore, M Goegan, A Cagnotto, F Sparatore - Il Farmaco, 1999 - Elsevier
A small set of 2-{4-[3-(4-aryl/heteroaryl-piperazinyl)propoxy]phenyl}-2H-benzotriazoles and corresponding N-oxides were prepared. The synthesized compounds were able to bind on …
Number of citations: 6 www.sciencedirect.com

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